molecular formula C8H15N3O B13568846 6-(1h-1,2,4-Triazol-1-yl)hexan-2-ol

6-(1h-1,2,4-Triazol-1-yl)hexan-2-ol

Cat. No.: B13568846
M. Wt: 169.22 g/mol
InChI Key: QASQVUNSFPLLQR-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol is a chemical compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring attached to a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol typically involves the reaction of 1,2,4-triazole with a suitable hexanol derivative. One common method involves the nucleophilic substitution reaction where the triazole ring is introduced to the hexanol chain under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield hexanone derivatives, while substitution reactions can produce a variety of triazole-substituted compounds .

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound may also interact with other enzymes and proteins, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

6-(1,2,4-triazol-1-yl)hexan-2-ol

InChI

InChI=1S/C8H15N3O/c1-8(12)4-2-3-5-11-7-9-6-10-11/h6-8,12H,2-5H2,1H3

InChI Key

QASQVUNSFPLLQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=NC=N1)O

Origin of Product

United States

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